beta-D-galactose
Overview
Description
Beta-D-Galactose, also known as b-D-galactose or beta-D-gal, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been found throughout most human tissues, and has also been primarily detected in feces. Within the cell, this compound is primarily located in the lysosome and myelin sheath. This compound exists in all eukaryotes, ranging from yeast to humans. This compound can be converted into D-galactose through its interaction with the enzyme galactose mutarotase.
This compound is a D-galactopyranose having beta-configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite. It is an enantiomer of a beta-L-galactose.
Mechanism of Action
Target of Action
Beta-D-Galactose primarily targets the enzyme beta-D-galactosidase (BGAL) . BGAL is a hydrolytic enzyme that catalyzes the breakdown of lactose into glucose and galactose . It targets xyloglucans, the most abundant type of hemicellulose in the primary cell wall of all vascular plants . BGAL is associated with cell wall biogenesis and modification .
Mode of Action
The catalytic process of BGAL involves the transfer of a sugar residue from a glycosyl donor to an acceptor via a double-displacement mechanism . When water acts as an acceptor, hydrolysis prevails, resulting in the production of lactose-free products . When lactose acts as an acceptor, transgalactosylation prevails, resulting in the production of prebiotic oligosaccharides .
Biochemical Pathways
This compound is primarily metabolized via the Leloir pathway . This pathway consists of four enzymes: galactose mutarotase (GALM), galactokinase (GALK1), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4’-epimerase (GALE) . The conversion of this compound to glucose 1-phosphate is accomplished by the action of these enzymes .
Pharmacokinetics
The pharmacokinetics of this compound is influenced by its formulation. For instance, when formulated into nanoparticles using polydopamine as a drug carrier, the bioavailability and liver accumulation of this compound were significantly enhanced .
Result of Action
The hydrolysis of lactose to glucose and galactose by BGAL is an important process in the food industry because of the potentially beneficial effects of assimilating food containing lactose . The hydrolytic and transgalactosylation properties of BGAL have several advantages in the food and dairy industries . Some of the benefits include the production of lactose-free products for lactose-intolerant people .
Action Environment
The activity of this compound can be influenced by environmental factors. For instance, psychrophilic Beta-D-Galactosidases, which are adapted to cold environments, have been found to have a stable structure at refrigerated temperatures . This allows for more effective biochemical pathways with shorter reaction times, less energy usage, and ecological acceptability .
Biochemical Analysis
Biochemical Properties
Beta-D-Galactose interacts with several enzymes, proteins, and other biomolecules. One of the most significant enzymes it interacts with is Beta-Galactosidase, a glycoside hydrolase enzyme. This enzyme catalyzes the hydrolysis of this compound from lactose, breaking the glycosidic bond and resulting in the production of glucose and galactose . The interaction between this compound and Beta-Galactosidase is a key biochemical reaction that has significant implications in the food and dairy industries .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression. For instance, in lactose-intolerant individuals, the absence of Beta-Galactosidase in the small intestine leads to undigested this compound reaching the large intestine, where it is fermented by colonic microorganisms. This fermentation process can cause abdominal pain, diarrhea, and nausea .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The catalytic process of Beta-Galactosidase involves the transfer of a sugar residue from a glycosyl donor (like lactose) to an acceptor (like water or another lactose molecule) via a double-displacement mechanism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it is a key player in the Leloir pathway, a metabolic pathway for the catabolism of this compound to glucose-1-phosphate .
Subcellular Localization
It is known that this compound can be found in various compartments or organelles within the cell due to its involvement in numerous metabolic pathways
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-FPRJBGLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015884 | |
Record name | beta-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-64-2 | |
Record name | β-D-Galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Galactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Galactopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: Beta-D-galactose serves as a specific binding target for various lectins, both naturally occurring and those used as research tools [, , , , , , ]. For instance, Ricinus communis agglutinin I (RCA I) exhibits a high affinity for this compound residues [, , , , ]. This interaction allows researchers to investigate the distribution and changes in glycoconjugates containing this compound within cells and tissues. Furthermore, lectin binding to this compound-containing glycoproteins on cell surfaces can trigger various cellular responses, including agglutination and signaling cascades.
A: Calcium ions (Ca2+) play a crucial role in mediating the interaction between this compound and the sialic acid residues on HBP []. The presence of Ca2+ facilitates a stable binding conformation, influencing how HBP recognizes and binds to other molecules, a process vital for various physiological functions.
- A: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize the structure of this compound [, ]. NMR provides information about the arrangement of atoms within the molecule and can differentiate between different anomers of sugars, including alpha and beta forms.
- A: this compound serves as a substrate for the enzyme beta-galactosidase []. This enzyme specifically cleaves the glycosidic bond in Beta-D-galactosides. This specificity is exploited in enzymatic assays to measure lactose content []. The enzyme hydrolyzes lactose into D-glucose and D-galactose, and by measuring the amount of D-galactose produced, one can determine the initial lactose concentration.
- A: While not extensively detailed, the research hints at the application of computational chemistry in understanding this compound's conformational behavior []. For instance, studying torsional anharmonicity in this compound using methods like torsional path integral Monte Carlo simulations can provide insights into its conformational preferences and how these might influence its interactions with other molecules.
- A: The specific orientation of hydroxyl groups on the this compound molecule is crucial for its recognition by lectins and enzymes [, , , , ]. Modifications such as sulfation at specific positions (e.g., 3-O-sulfo-Beta-D-galactosylceramide) can alter its binding affinity and selectivity for certain antibodies and lectins []. Similarly, the presence or absence of acetyl groups, as seen in the comparison of this compound and N-acetyl-D-galactosamine recognition by lectins [, , , , ], highlights how subtle structural changes significantly influence its biological activity.
- A: this compound research exemplifies interdisciplinary synergy. Its study draws upon and contributes to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.